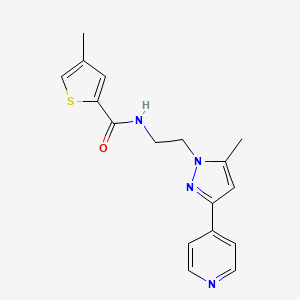

4-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

4-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-carboxamide core linked to a pyrazole-pyridine moiety. The molecule’s structure includes:

- Thiophene ring: Substituted with a methyl group at position 4 and a carboxamide group at position 2.

- Pyrazole-pyridine system: A 5-methylpyrazole ring at position 3 of the pyridin-4-yl group, connected via an ethyl bridge.

Properties

IUPAC Name |

4-methyl-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-12-9-16(23-11-12)17(22)19-7-8-21-13(2)10-15(20-21)14-3-5-18-6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXTYIRVLHMRLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CC(=CS2)C)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be compared based on molecular features , physicochemical properties , and synthetic routes . Below is a detailed analysis using the provided evidence and inferred

Table 1: Structural and Physicochemical Comparison

*Estimated using molecular modeling tools due to lack of experimental data.

Key Differences and Implications:

Core Heterocycles: The target compound employs a thiophene-carboxamide and pyrazole-pyridine system, whereas Example 62 features a pyrazolopyrimidine fused with a chromenone backbone. Pyrazolopyrimidines are well-documented kinase inhibitors (e.g., JAK/STAT pathway), while thiophene-carboxamides are associated with anti-inflammatory targets (e.g., COX-2) .

Substituent Effects :

- Example 62 includes fluorine atoms and a methoxycarbonyl-thiophene , enhancing lipophilicity and metabolic stability. In contrast, the target compound’s pyridin-4-yl group may improve aqueous solubility due to its polar nature.

Molecular Weight and Drug-Likeness: The target compound’s lower molecular weight (~370 vs.

Synthetic Complexity :

- Example 62 requires a Suzuki-Miyaura coupling with a boronic acid (e.g., 5-(methoxycarbonyl)thiophen-3-ylboronic acid) and palladium catalysts, which increases synthetic complexity . The target compound’s synthesis might involve simpler amide coupling or pyrazole alkylation steps.

Research Findings and Pharmacological Insights

- Pyridine vs. Pyrimidine : Pyridine-containing compounds often exhibit enhanced solubility compared to pyrimidines, which could favor the target compound in pharmacokinetic profiles.

- Fluorine Substitution : Example 62’s fluorinated aryl groups likely improve target binding affinity (e.g., via halogen bonding) and metabolic resistance, a feature absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.